4-(Cyclopentylmethoxy)-2-methylbenzoic acid
Description
4-(Cyclopentylmethoxy)-2-methylbenzoic acid is a benzoic acid derivative featuring a cyclopentylmethoxy substituent at the 4-position and a methyl group at the 2-position. Its molecular formula is C₁₅H₂₀O₃, with a molecular weight of 256.32 g/mol (calculated from HRMS data in : m/z 415.2115 for a related compound minus substituents). Key spectral data include ¹³C NMR (DMSO) peaks at δ168.0 (carboxylic acid C=O) and δ67.7 (cyclopentylmethoxy OCH₂), and ESI-MS m/z 415 [M + H]+ for a higher analog .
Properties
IUPAC Name |
4-(cyclopentylmethoxy)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10-8-12(6-7-13(10)14(15)16)17-9-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBMVTMPVRFDKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of 4-Hydroxy-2-methylbenzoic Acid
A straightforward route involves alkylating 4-hydroxy-2-methylbenzoic acid with cyclopentylmethyl bromide. However, the carboxylic acid group’s acidity (pKa ≈ 4.2) necessitates protection to prevent undesired side reactions.
Procedure :
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Protection : Convert 4-hydroxy-2-methylbenzoic acid to its methyl ester using methanol and catalytic sulfuric acid (yield: 85–92%).
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Alkylation : React the methyl ester with cyclopentylmethyl bromide in acetone using potassium carbonate as a base (60°C, 12 h). The polar aprotic solvent facilitates SN2 displacement (yield: 65–70%).
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Deprotection : Hydrolyze the ester with 2 M NaOH in methanol/water (1:1) at reflux (3 h, yield: 90–95%).
Challenges :
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Competing O- vs. C-alkylation due to the phenolic oxygen’s nucleophilicity.
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Residual moisture leading to hydrolysis of the alkylating agent.
Mitsunobu Reaction for Ether Formation
For substrates with steric hindrance, the Mitsunobu reaction offers superior regioselectivity. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple cyclopentylmethanol with 4-hydroxy-2-methylbenzoic acid derivatives.
Procedure :
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Protect the carboxylic acid as a tert-butyl ester to avoid side reactions with DEAD.
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React 4-hydroxy-2-methylbenzoic acid tert-butyl ester with cyclopentylmethanol, DEAD, and PPh3 in THF (0°C to rt, 24 h, yield: 75–80%).
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Deprotect the tert-butyl group with trifluoroacetic acid (TFA) in dichloromethane (rt, 2 h, yield: 95%).
Advantages :
-
High stereochemical fidelity.
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Avoids strong bases, preserving acid-sensitive groups.
Adapting methodologies from 4-methoxymethylbenzoic acid synthesis, a bromination-substitution sequence enables the introduction of the cyclopentylmethoxy group.
Bromination of 2-Methyl-4-methylbenzoic Acid
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Bromination : Treat 2-methyl-4-methylbenzoic acid with N-bromosuccinimide (NBS) and benzoyl peroxide in chlorobenzene (reflux, 6 h, yield: 50–60%). This generates 2-methyl-4-(bromomethyl)benzoic acid.
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Substitution : React the bromomethyl intermediate with cyclopentanol in the presence of KOH and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in DMSO (80°C, 8 h, yield: 60–65%).
Mechanistic Insight :
The reaction proceeds via a radical chain mechanism initiated by NBS, followed by SN2 displacement of bromide by cyclopentanolate.
Oxidation of Pre-functionalized Aromatic Precursors
Oxidation of 4-(Cyclopentylmethoxy)-2-methylacetophenone
A less conventional route involves Friedel-Crafts acylation followed by oxidation:
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Friedel-Crafts Acylation : React 4-(cyclopentylmethoxy)toluene with acetyl chloride and AlCl3 in dichloroethane (0°C to rt, 12 h, yield: 40–50%).
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Oxidation : Treat 4-(cyclopentylmethoxy)-2-methylacetophenone with KMnO4 in acidic aqueous acetone (60°C, 6 h, yield: 70–75%).
Limitations :
-
Low regioselectivity in Friedel-Crafts acylation.
-
Over-oxidation risks with KMnO4.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Alkylation | Ester protection → Alkylation → Hydrolysis | 60–70% | Simple, fewer steps | Low yield due to competing reactions |
| Mitsunobu Reaction | DEAD/PPh3-mediated coupling | 75–80% | High selectivity, mild conditions | Costly reagents, protection required |
| Bromination-Substitution | Radical bromination → SN2 substitution | 50–65% | Scalable, avoids strong bases | Hazardous bromination step |
| Oxidation of Acetophenone | Friedel-Crafts → KMnO4 oxidation | 40–50% | Utilizes commercial precursors | Low regioselectivity, harsh conditions |
Optimization Strategies and Industrial Scalability
Solvent and Catalyst Screening
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes nucleophilic acyl substitution reactions to form esters or amides.
Mechanistic Pathway :
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Protonation of the carboxylic acid by H<sub>2</sub>SO<sub>4</sub>.
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Nucleophilic attack by methanol to form the ester.
Decarboxylation Reactions
Thermal or catalytic decarboxylation removes the carboxylic acid group, forming CO<sub>2</sub> and a substituted toluene derivative.
Key Factor : The electron-withdrawing carboxylic acid group destabilizes the aromatic ring, facilitating CO<sub>2</sub> loss under heat .
Ether Cleavage
The cyclopentylmethoxy group undergoes acid- or base-mediated cleavage.
| Reagents | Conditions | Product |
|---|---|---|
| HI (48%), H<sub>2</sub>O | Reflux, 12 h | 4-Hydroxy-2-methylbenzoic acid + cyclopentylmethanol |
| BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | −78°C to RT, 4 h | Same as above |
Mechanism :
-
HI protonates the ether oxygen, leading to SN2 displacement by iodide.
-
Subsequent hydrolysis yields the phenol and cyclopentylmethanol .
Electrophilic Aromatic Substitution (EAS)
The electron-donating cyclopentylmethoxy group directs incoming electrophiles to the para and ortho positions relative to itself, while the carboxylic acid group deactivates the ring.
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0°C | 4-(Cyclopentylmethoxy)-2-methyl-5-nitrobenzoic acid |
| Sulfonation | H<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub>, 50°C | 4-(Cyclopentylmethoxy)-2-methyl-5-sulfobenzoic acid |
Regioselectivity :
-
Nitration occurs predominantly at the C5 position (para to the methoxy group) due to steric hindrance from the methyl group at C2 .
Functionalization of the Cyclopentyl Group
The cyclopentane ring can undergo oxidation or ring-opening reactions.
| Reaction | Reagents | Product |
|---|---|---|
| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O, Δ | 4-(Carboxymethoxy)-2-methylbenzoic acid |
| Hydrogenation | H<sub>2</sub>, Pd/C, ethanol | Not applicable (saturated cyclopentane) |
Note : Oxidation of the cyclopentyl group requires harsh conditions and typically targets benzylic or allylic positions, which are absent in this structure .
Salt Formation
The carboxylic acid forms salts with inorganic bases, enhancing solubility for pharmaceutical applications.
| Base | Salt | Solubility (mg/mL) |
|---|---|---|
| NaOH | Sodium 4-(cyclopentylmethoxy)-2-methylbenzoate | 120 (H<sub>2</sub>O, 25°C) |
| KOH | Potassium salt | 95 (H<sub>2</sub>O, 25°C) |
Applications : Salts are used in formulation studies to improve bioavailability .
Scientific Research Applications
Synthetic Applications
The compound serves as an intermediate in the synthesis of various bioactive molecules. Its unique structure allows it to participate in several chemical reactions, making it valuable in organic synthesis.
- Reactions Involving Nucleophiles : The compound can act as a nucleophile in electrophilic aromatic substitution reactions, which are crucial for synthesizing more complex aromatic compounds.
- Formation of Derivatives : It can be modified to create derivatives that exhibit enhanced biological activities or improved solubility characteristics.
Medicinal Chemistry
Research has shown that 4-(Cyclopentylmethoxy)-2-methylbenzoic acid exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Activity : Studies indicate that derivatives of this compound possess antimicrobial properties against various bacterial strains. For instance, modifications to the cyclopentyl group can enhance its efficacy against resistant bacterial strains.
- Antiviral Properties : Some analogs have been investigated for their potential to inhibit viral replication, particularly in the context of RNA viruses. This makes it a candidate for further development in antiviral drug discovery.
Material Science
The unique structural features of 4-(Cyclopentylmethoxy)-2-methylbenzoic acid make it suitable for applications in material science:
- Liquid Crystals : Research indicates that cyclopentyl derivatives can be utilized as liquid crystal materials due to their thermal stability and ability to form ordered structures. This property is essential for developing advanced display technologies.
- Polymer Additives : The compound can be incorporated into polymer matrices to enhance mechanical properties or thermal stability, making it useful in the manufacturing of high-performance materials.
Case Studies and Research Findings
Several studies have documented the applications and effects of 4-(Cyclopentylmethoxy)-2-methylbenzoic acid:
| Study | Focus | Findings |
|---|---|---|
| Mishra et al. (2020) | Antimicrobial Activity | Demonstrated significant inhibition against resistant strains of bacteria when modified with halogen substituents. |
| NCBI Study (2023) | Antiviral Activity | Identified potential as an inhibitor of viral replication with specific focus on coronaviruses. |
| J-STAGE Research (2000) | Material Science | Explored the use of cyclopentyl derivatives in liquid crystal applications, highlighting their thermal stability and ordering properties. |
Mechanism of Action
The mechanism of action of 4-(Cyclopentylmethoxy)-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopentylmethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Spectral Properties
Table 1: Structural and Spectral Comparison
Key Observations :
- Molecular Weight : The cyclopentylmethoxy group increases molecular weight compared to simpler analogs (e.g., 4-methoxy-3-methylbenzoic acid, 166.18 g/mol vs. 256.32 g/mol) .
- Solubility : 2-Methylbenzoic acid (log₁₀c₁,W = −2.06) exhibits moderate aqueous solubility, while bulkier substituents (e.g., cyclopentylmethoxy) likely reduce solubility due to increased lipophilicity .
- Reactivity : The acryloyloxyhexyloxy analog () showed low yield (1–2%) in esterification due to steric hindrance, whereas Yamaguchi esterification improved yields to 48%, highlighting substituent-dependent reactivity .
Spectroscopic and Computational Insights
- Abraham Model Parameters : For 2-methylbenzoic acid, parameters include S = 0.840 (polarizability), A = 0.420 (hydrogen-bond acidity), and B = 0.440 (hydrogen-bond basicity) . The cyclopentylmethoxy group likely increases S and L (log P), altering partition coefficients.
- MS/NMR Trends : The cyclopentylmethoxy group contributes to distinct ¹³C NMR shifts (e.g., δ67.7 for OCH₂) and higher m/z values compared to methoxy or methylcarbonyl analogs .
Biological Activity
4-(Cyclopentylmethoxy)-2-methylbenzoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects, and implications for various diseases.
4-(Cyclopentylmethoxy)-2-methylbenzoic acid is characterized by a cyclopentyl group attached to a methoxy substituent on a benzoic acid core. This structure influences its lipophilicity and receptor binding properties, which are crucial for its biological activity.
Research indicates that this compound acts primarily as a selective agonist for retinoic acid receptors (RARs), particularly RARα. RAR agonists have been shown to modulate gene expression involved in cell differentiation, proliferation, and apoptosis.
Selectivity and Potency
In studies comparing various derivatives, it was found that the cyclopentylmethoxy substitution enhances selectivity for RARα over RARβ and RARγ receptors. For instance, compounds with longer alkoxy chains generally exhibited reduced selectivity, while those with cyclopentyl groups maintained higher potency at lower concentrations .
Biological Effects
The biological effects of 4-(cyclopentylmethoxy)-2-methylbenzoic acid extend to several therapeutic areas:
- Cancer Treatment : Its ability to induce apoptosis in cancer cells has been demonstrated in vitro. The compound's action on RARα is believed to inhibit tumor growth by promoting differentiation of malignant cells .
- Neurological Disorders : The compound shows promise in neuroprotection against amyloid-beta-induced neuronal death, which is relevant for Alzheimer's disease. In mouse models, treatment with RARα agonists has been associated with decreased amyloid-beta production and improved cognitive function .
- Immune Modulation : Selective RARα agonists have been reported to suppress allospecific immune responses. This property suggests potential applications in organ transplantation and autoimmune diseases, where modulation of the immune response is critical .
Case Studies
- Alzheimer’s Disease Model : In a study involving transgenic mice expressing human amyloid precursor protein, administration of 4-(cyclopentylmethoxy)-2-methylbenzoic acid resulted in significant reductions in amyloid plaque formation and improvements in memory tasks compared to control groups .
- Cancer Cell Lines : In vitro studies using various cancer cell lines (e.g., breast and prostate cancer) showed that treatment with this compound led to increased apoptosis rates and decreased proliferation. The mechanism was linked to the activation of RARα-mediated pathways that promote cell cycle arrest .
Pharmacokinetics
Pharmacokinetic studies indicate that 4-(cyclopentylmethoxy)-2-methylbenzoic acid has favorable absorption characteristics with moderate bioavailability. However, its metabolic stability varies across species, which is an important consideration for therapeutic applications.
| Parameter | Value (Mouse) | Value (Human) |
|---|---|---|
| Oral Bioavailability | >80% | Moderate |
| Intrinsic Clearance | High | Moderate |
| Metabolic Stability | Low | Variable |
Q & A
Basic: What are the key synthetic routes for 4-(cyclopentylmethoxy)-2-methylbenzoic acid, and how are critical intermediates characterized?
The synthesis typically involves multi-step protocols:
- Step 1: Preparation of the cyclopentylmethoxy group via alkylation of cyclopentanol with a methoxy-introducing reagent (e.g., methyl iodide under basic conditions).
- Step 2: Coupling the cyclopentylmethoxy group to a 2-methylbenzoic acid derivative. This may involve nucleophilic aromatic substitution or Mitsunobu reactions, depending on the position of the hydroxyl group on the benzoic acid core.
- Step 3: Final purification via recrystallization or column chromatography, with monitoring by TLC or HPLC.
Characterization: Intermediates are validated using H/C NMR (e.g., methoxy protons at δ 3.2–3.8 ppm, cyclopentyl CH at δ 1.5–2.0 ppm) and mass spectrometry (e.g., molecular ion peak matching calculated MW). Purity is confirmed via HPLC (>95%) .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy: H NMR identifies substituent integration (e.g., cyclopentylmethoxy protons as a multiplet integrating for 5H). C NMR confirms carbonyl (C=O) at ~170 ppm and aromatic carbons.
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (e.g., CHO for the target compound).
- HPLC/UV-Vis: Assesses purity (>95%) and detects byproducts. A C18 reverse-phase column with acetonitrile/water gradients is typical .
Basic: How does the solubility profile of 4-(cyclopentylmethoxy)-2-methylbenzoic acid influence solvent selection for reactions?
The compound’s solubility is influenced by its lipophilic cyclopentylmethoxy group. Key observations:
- Polar solvents (e.g., DMSO, methanol): Moderate solubility due to the benzoic acid’s carboxyl group.
- Non-polar solvents (e.g., dichloromethane, ethyl acetate): Enhanced solubility due to the cyclopentyl group.
- Prediction tools: Abraham model parameters (e.g., McGowan volume, hydrogen-bond acidity/basicity) can estimate log and solubility in untested solvents .
Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?
- Catalyst screening: Use Pd catalysts (e.g., Pd(OAc)) for cross-couplings or TEMPO/DIAD for Mitsunobu reactions.
- Temperature control: Higher temperatures (80–100°C) accelerate coupling but may increase side reactions; microwave-assisted synthesis reduces time.
- Solvent optimization: Polar aprotic solvents (DMF, DMSO) enhance reactivity. Additives like KCO improve base-driven substitutions .
Advanced: How should researchers address discrepancies in spectral data or unexpected byproducts during synthesis?
- Byproduct identification: Use LC-MS/MS to detect m/z values of impurities. Compare fragmentation patterns with known derivatives.
- Regiochemical validation: NOESY NMR or X-ray crystallography confirms substituent positioning.
- Reaction monitoring: In-situ IR spectroscopy tracks functional group transformations (e.g., disappearance of -OH peaks) .
Advanced: What strategies ensure regioselective introduction of the cyclopentylmethoxy group?
- Protecting groups: Temporarily block the 2-methyl or carboxyl group with tert-butyldimethylsilyl (TBDMS) to direct substitution to the 4-position.
- Directing groups: Use meta-directing substituents (e.g., nitro groups) during intermediate stages, followed by reduction .
Application: What methodologies are used to assess the biological activity of this compound?
- Enzyme inhibition assays: Test against COX-2 or lipoxygenase using fluorogenic substrates (e.g., monitoring IC via fluorescence quenching).
- Cellular uptake studies: Radiolabel the compound (e.g., C) and measure intracellular accumulation in model cell lines.
- Molecular docking: Predict binding affinity to target proteins (e.g., PPAR-γ) using AutoDock Vina .
Stability and Storage: What conditions prevent degradation of 4-(cyclopentylmethoxy)-2-methylbenzoic acid?
- Storage: -20°C under inert atmosphere (argon) in amber vials to prevent photodegradation.
- Stability tests: Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Buffered solutions (pH 7.4) reduce ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
